Strategic Building Block for Orthogonal Protection in Medicinal Chemistry[1]
Executive Summary
Benzyl 2-bromopyridine-4-carboxylate (CAS 1820685-09-3 ) is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical candidates.[1] Its structural value lies in its dual-functionality: it possesses a 2-bromo handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a benzyl ester moiety at the C4 position.[1]
This specific ester provides orthogonal protecting group strategy options. Unlike methyl or ethyl esters, which require basic or acidic hydrolysis for deprotection, the benzyl ester can be cleaved via hydrogenolysis (H₂/Pd-C) under neutral conditions.[1] This allows researchers to preserve other sensitive esters or functional groups elsewhere in the molecule during the synthetic sequence.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4]
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Purity Standards
Typically ≥95% (NMR/HPLC) for research grade
Synthesis & Manufacturing Methodologies
The synthesis of Benzyl 2-bromopyridine-4-carboxylate is generally achieved through the esterification of 2-bromoisonicotinic acid (CAS 66572-56-3).[1] Two primary protocols are employed depending on scale and available reagents.[1]
Protocol A: Steglich Esterification (Lab Scale)
This method is preferred for small-scale discovery chemistry due to mild conditions that prevent racemization of other chiral centers (if present in complex derivatives).[1]
Mechanism: DMAP acts as an acyl transfer agent, accelerating the reaction of the O-acylisourea intermediate with benzyl alcohol.[1]
Protocol B: Acid Chloride Activation (Scale-Up)
For larger batches, the acid chloride route is more atom-economical and avoids the formation of difficult-to-remove urea byproducts.[1]
Activation: Reaction of 2-bromoisonicotinic acid with Thionyl Chloride (SOCl₂) or Oxalyl Chloride to form 2-bromoisonicotinoyl chloride.[1]
Esterification: Nucleophilic attack by benzyl alcohol in the presence of a base (Triethylamine or Pyridine) to scavenge HCl.[1]
Synthesis Workflow Diagram
Figure 1: Synthetic pathways for CAS 1820685-09-3 via acid activation or coupling agents.
Reactivity & Applications in Drug Discovery[1]
This compound is a "linchpin" intermediate.[1] The pyridine ring is electron-deficient, making the C2-bromide highly reactive toward oxidative addition with Palladium (Pd) catalysts.[1]
A. Orthogonal Protection Strategy
In multi-step synthesis, researchers often need to differentiate between two carboxyl groups.[1]
Scenario: A molecule has a methyl ester at Position A and this Benzyl ester at Position B.[1]
Action: Treatment with LiOH hydrolyzes the methyl ester (Position A) while the Benzyl ester (Position B) remains stable.[1]
Alternative: Hydrogenolysis (H₂/Pd-C) removes the Benzyl ester (Position B) while the methyl ester (Position A) remains intact.[1]
B. C-C and C-N Bond Formation
The 2-bromo position is the primary site for functionalization.[1]
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install biaryl systems.[1]
Buchwald-Hartwig Amination: Reaction with amines to introduce solubilizing groups or pharmacophores.[1]
Sonogashira Coupling: Reaction with terminal alkynes.[1]
While specific toxicological data for this ester may be limited, it should be handled with the same precautions as its parent acid and similar halogenated pyridines.[1]
Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive (ester hydrolysis risk over long periods).[1]
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood.
References
Sigma-Aldrich. Benzyl 2-bromopyridine-4-carboxylate Product Page. Retrieved from (Note: Search via CAS 1820685-09-3).[1]
BLD Pharm. Benzyl 2-bromoisonicotinate (CAS 1820685-09-3).[1][2][3] Retrieved from .[1][3]
PubChem. 2-Bromoisonicotinic acid (Parent Acid Data). Retrieved from .[1]
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Reference for Steglich esterification and Palladium coupling mechanisms).
Molecular weight and formula of Benzyl 2-bromopyridine-4-carboxylate
Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry Executive Summary Benzyl 2-bromopyridine-4-carboxylate (also known as benzyl 2-bromoisonicotinate) represents a high-value scaffold in modern drug di...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry
Executive Summary
Benzyl 2-bromopyridine-4-carboxylate (also known as benzyl 2-bromoisonicotinate) represents a high-value scaffold in modern drug discovery, particularly for the development of pyridine-based kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
This compound serves a dual strategic function:
The 2-Bromo Handle: A pre-installed electrophilic site ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the pyridine ring.
The Benzyl Ester: A robust carboxylate protecting group that is orthogonal to acid/base hydrolysis, removable instead via neutral hydrogenolysis (
).
This guide provides a comprehensive technical profile, validated synthetic protocols, and strategic applications for researchers utilizing this intermediate.
Part 1: Identity & Physicochemical Properties[1][2][3]
Refers to the parent acid (2-bromoisonicotinic acid)
Part 2: Synthetic Pathways & Methodology[2][6]
Strategic Synthesis Protocol
The most reliable synthesis involves the Steglich esterification of commercially available 2-bromoisonicotinic acid with benzyl alcohol . This method avoids the harsh conditions of acid chloride formation, preserving the sensitive pyridine bromide.
A Guide to Benzyl 2-bromopyridine-4-carboxylate: A Versatile Building Block for Modern Medicinal Chemistry
Abstract In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient construction of compound libraries for lead identification and optimization....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient construction of compound libraries for lead identification and optimization. Benzyl 2-bromopyridine-4-carboxylate has emerged as a particularly valuable scaffold. It combines the biologically significant pyridine core with two orthogonal, highly tractable functional handles: a 2-bromo substituent, ideal for a wide array of cross-coupling reactions, and a 4-benzyl carboxylate, a readily deprotectable group that can serve as a synthetic linchpin or a key pharmacophoric element. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this building block, offering researchers a comprehensive resource for its effective deployment in medicinal chemistry programs.
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a quintessential "privileged structure" in medicinal chemistry, found at the core of numerous natural products and blockbuster synthetic drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a favored heterocycle for engaging with biological targets.[1] Benzyl 2-bromopyridine-4-carboxylate capitalizes on this privileged core by pre-installing functional groups that enable precise and divergent synthetic strategies. The 2-bromo position serves as a robust handle for introducing molecular diversity, while the benzyl-protected carboxylic acid at the 4-position offers a latent polar interaction point or a site for further elaboration. This strategic arrangement makes it an exemplary tool for structure-activity relationship (SAR) studies and the rapid generation of novel chemical entities.
Physicochemical Properties & Synthesis
Core Properties
A summary of the key physicochemical properties for the parent acid and the title compound is presented below.
Property
2-Bromopyridine-4-carboxylic acid
Benzyl 2-bromopyridine-4-carboxylate
CAS Number
66572-56-3
N/A (Derivative)
Molecular Formula
C₆H₄BrNO₂
C₁₃H₁₀BrNO₂
Molecular Weight
202.01 g/mol
292.13 g/mol
Appearance
White to off-white powder
Typically a solid or oil
Melting Point
217-220 °C
Not widely reported
Recommended Synthetic Route
The synthesis of Benzyl 2-bromopyridine-4-carboxylate is efficiently achieved in a two-step sequence starting from commercially available 4-bromo-2-methylpyridine.
Caption: Synthetic pathway to the title compound.
Step 1: Oxidation of 4-bromo-2-methylpyridine. The most direct and scalable method involves the oxidation of the methyl group using a strong oxidizing agent like potassium permanganate (KMnO₄). This reaction is typically performed in water at elevated temperatures. The procedure is robust and avoids the often problematic processing of intermediate pyridinecarboxylic acids that can arise from other routes.[3]
Step 2: Benzyl Esterification. The resulting 2-bromopyridine-4-carboxylic acid can be converted to its benzyl ester via standard esterification protocols. A common and effective method is the reaction with benzyl bromide in the presence of a non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Alternatively, Fischer esterification using benzyl alcohol with a catalytic amount of strong acid can be employed.
Chemical Reactivity: A Tale of Two Handles
The synthetic utility of Benzyl 2-bromopyridine-4-carboxylate stems from its two distinct reactive sites, which can be addressed selectively.
Caption: Key reactive sites and transformations.
The 2-Bromo Group: Gateway to Diversity
The bromine atom at the C2 position is the primary handle for diversification. The electron-deficient nature of the pyridine ring activates the C-Br bond, making it an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions.[4] The C2 position is particularly reactive compared to other positions on the pyridine ring, allowing for high regioselectivity.[5]
Common Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl substituents.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a wide range of substituted amino-pyridines.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key method for installing linear linkers or precursors to other functional groups.
Heck Coupling: Reaction with alkenes to form C-C double bonds.
Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide, leading to ketones and amides.[6]
The choice of palladium catalyst and ligand is critical. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[7] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often essential to promote efficient oxidative addition and reductive elimination, leading to high yields of the desired coupled product.
The 4-Benzyl Ester: A Versatile Protecting Group
The benzyl ester serves primarily as a protecting group for the carboxylic acid. Its key advantage is its stability to the conditions of most cross-coupling reactions and its susceptibility to clean removal under mild conditions.
Deprotection: The most common method for cleaving a benzyl ester is catalytic hydrogenolysis . Treating the molecule with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst cleanly removes the benzyl group, yielding the free carboxylic acid and toluene as the only byproduct. This orthogonality makes it an ideal protecting group in multi-step syntheses.
Once deprotected, the resulting carboxylic acid can be used to:
Form a key salt bridge or hydrogen bond interaction with a biological target.
Be coupled with amines to form amides, a common functional group in drug molecules.
Serve as a handle for conjugation to other molecules.
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of Benzyl 2-bromopyridine-4-carboxylate with a generic arylboronic acid.
Caption: Standard workflow for a Suzuki-Miyaura reaction.
Objective: To synthesize Benzyl 2-(4-methoxyphenyl)pyridine-4-carboxylate.
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Benzyl 2-bromopyridine-4-carboxylate, 4-methoxyphenylboronic acid, and K₃PO₄.
Catalyst/Ligand Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos in a small amount of the reaction solvent before adding the slurry to the main flask. This pre-formation can improve catalytic activity.
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction mixture should be a suspension.
Reaction: Heat the mixture to 90 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure product.
Troubleshooting Common Issues
Issue
Symptom
Potential Causes & Recommended Actions
Low Conversion
Significant starting material remains.
Catalyst Inactivity: Use a fresh batch of palladium catalyst or a more active pre-catalyst. Increase catalyst loading slightly (e.g., to 3-5 mol%).Poor Ligand Choice: Screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos).Insufficient Base/Temperature: Ensure the base is anhydrous and finely powdered. Increase the reaction temperature incrementally.[7]
Protodebromination
Formation of benzyl pyridine-4-carboxylate (H replaces Br).
Protic Impurities: Use rigorously dried solvents and reagents.[7]Palladium Hydride Formation: This can be influenced by the base/solvent system. Screen different anhydrous base/solvent combinations.High Temperature: Attempt the reaction at a lower temperature for a longer duration.
Homocoupling
Dimerization of the boronic acid or the bromo-pyridine.
Reaction Temperature: High temperatures can favor homocoupling. Try running the reaction at a lower temperature.[7]Stoichiometry: A large excess of the boronic acid can increase its homocoupling. Use a stoichiometry closer to 1:1.1 (bromide:boronic acid).
Conclusion
Benzyl 2-bromopyridine-4-carboxylate is a high-value, versatile building block for medicinal chemistry. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry into diverse chemical space centered on the privileged pyridine scaffold. The reliability of its derivatization through robust cross-coupling chemistry, combined with the straightforward deprotection of the benzyl ester, allows for the rapid and systematic exploration of structure-activity relationships. By mastering the application of this reagent, drug discovery teams can significantly accelerate the design and synthesis of novel therapeutic agents.
References
ResearchGate. Carbonylative cross-coupling reaction of 2-bromopyridine with...[Link]
BenchChem. An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. [https://www.benchchem.com/product/b9806/technical-guide]
ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors... [https://pubs.acs.org/doi/10.1021/jm500863v]
ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine... [https://www.researchgate.net/publication/244732649_Regioselectivity_in_alkenylaryl-heteroaryl_Suzuki_cross-coupling_reactions_of_24-dibromopyridine_A_synthetic_and_mechanistic_study]
Google Patents. 2-bromopyridine synthesis method. [https://patents.google.
BenchChem. Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. [https://www.benchchem.com/product/b9806/troubleshooting]
BenchChem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. [https://www.benchchem.com/product/a6398/technical-guide]
PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503525/]
Guidechem. How to prepare 4-Bromopyridine-2-carboxylic acid? [https://www.guidechem.com/news/4-bromopyridine-2-carboxylic-acid-synthesis-30766-03-1.html]
PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222418/]
Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [https://www.benthamscience.com/article/100378]
PMC. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates... [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956961/]
MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [https://www.mdpi.com/1420-3049/29/13/2932]
ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. [https://chemrxiv.org/engage/chemrxiv/article-details/65b111a4e16d4351a774641c]
Arabian Journal of Chemistry. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. [https://www.sciencedirect.com/science/article/pii/S187853522030310X]
Taylor & Francis Online. Introducing bromine to the molecular structure as a strategy for drug design. [https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1983693]
ResearchGate. Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. [https://www.researchgate.net/publication/385412513_Recent_advances_in_the_synthesis_of_pharmacologically_active_123-_124-_and_125-oxadiazole-based_lead_compounds]
MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [https://www.mdpi.com/1420-3049/25/18/4268]
Application Notes & Protocols: Selective Hydrogenolysis of Benzyl 2-bromopyridine-4-carboxylate
Strategic Overview: The Debenzylation of a Key Pharmaceutical Intermediate The compound 2-bromopyridine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: The Debenzylation of a Key Pharmaceutical Intermediate
The compound 2-bromopyridine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis often involves the use of a benzyl ester to protect the carboxylic acid functionality. The final and critical step in liberating this acid is the removal of the benzyl group. Catalytic hydrogenolysis is the most common and clean method for cleaving benzyl esters, yielding only the desired acid and volatile toluene as a byproduct.[1]
However, the presence of a bromine substituent on the pyridine ring introduces a significant chemical challenge: achieving chemoselectivity. The same catalytic conditions that cleave the benzyl C-O bond can also cleave the C-Br bond, leading to an undesired debrominated byproduct. This guide provides a detailed analysis of the factors governing this selectivity and presents robust protocols for maximizing the yield of the target compound, Benzyl 2-bromopyridine-4-carboxylate.
The Core Challenge: Chemoselectivity in the Presence of an Aryl Bromide
The primary obstacle in this transformation is the competition between two potential hydrogenolysis pathways:
Desired Reaction (Debenzylation): Cleavage of the benzylic carbon-oxygen bond of the ester.
Side Reaction (Debromination): Cleavage of the carbon-bromine bond on the pyridine ring.
Studies on similar substrates containing both benzyl groups and aromatic halogens have shown that dehalogenation can occur sequentially after the initial debenzylation.[2] This implies that the desired product, 2-bromopyridine-4-carboxylic acid, can itself be consumed to form the debrominated impurity. Therefore, careful selection of the catalyst and precise control of reaction conditions are paramount to stop the reaction after the first selective transformation.[2]
The hydrogenolysis of a benzyl ester is a heterogeneous catalytic process occurring on the surface of a palladium catalyst, typically palladium on carbon (Pd/C).[3] The generally accepted mechanism involves several key steps which are crucial to understand for troubleshooting and optimization.[4]
Adsorption & Activation: Both the benzyl ester substrate and molecular hydrogen (H₂) adsorb onto the active sites of the palladium surface.
Hydrogen Dissociation: The H-H bond of molecular hydrogen is cleaved, forming adsorbed atomic hydrogen (palladium hydride species) on the catalyst surface.[3]
Hydrogenolysis: The adsorbed atomic hydrogen attacks the benzylic C-O bond of the ester. This concerted process leads to the cleavage of the bond.
Desorption: The final products, the carboxylic acid and toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Caption: Mechanism of Pd/C-catalyzed benzyl ester hydrogenolysis.
Optimizing for Selectivity: A Multi-Parameter Approach
Achieving high selectivity requires careful optimization of several experimental parameters.
Catalyst Selection
The choice of catalyst is critical.
10% Palladium on Carbon (Pd/C): This is the most common and effective catalyst for benzyl ester hydrogenolysis.[1] A typical loading is 10 mol% with respect to the substrate.[1] For challenging substrates, this can be increased.
Catalyst Morphology: Some studies on substrates with aromatic chlorides have shown that unreduced, edge-coated palladium catalysts can offer superior activity and selectivity compared to standard reduced catalysts.[2] This suggests that the catalyst's preparation method and surface characteristics can significantly influence the outcome.
Pearlman's Catalyst (Pd(OH)₂/C): This catalyst can be more active, which might be beneficial if the reaction is sluggish, but it could also potentially increase the rate of undesired dehalogenation.[1][5]
Choice of Hydrogen Source
Hydrogen Gas (H₂): This is the traditional hydrogen source. Reactions can be run at atmospheric pressure using a hydrogen-filled balloon or at elevated pressures in a dedicated hydrogenation reactor.[1] Higher pressure can increase the reaction rate but may also promote over-reduction and dehalogenation.
Catalytic Transfer Hydrogenation (CTH): CTH offers a milder and often safer alternative to using flammable hydrogen gas.[4][6] It utilizes a hydrogen donor molecule that transfers hydrogen to the substrate in situ. Common donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[1][6] This method is particularly useful for substrates sensitive to harsh conditions.
Solvent Effects
The solvent impacts both substrate solubility and catalyst activity. The general order of solvent efficiency for Pd/C-catalyzed debenzylation is: Toluene < Methanol < Ethanol.[1] Alcohols like methanol and ethanol are excellent choices for this reaction. Ethyl acetate is also widely used.[7]
The Pyridine Dilemma: Potential for Catalyst Inhibition
Nitrogen-containing compounds, including pyridine itself, can act as inhibitors or poisons for palladium catalysts by strongly adsorbing to the active sites.[4][8] While this is often exploited to prevent the hydrogenolysis of other functional groups, in this case, the substrate itself may partially inhibit its own conversion. This can lead to sluggish or incomplete reactions. Using a slightly higher catalyst loading or ensuring vigorous agitation can help mitigate this effect.[1][5]
Field-Proven Experimental Protocols
The following diagram illustrates the general workflow for both protocols.
Caption: General experimental workflow for hydrogenolysis.
Protocol A: Standard Hydrogenolysis with H₂ Gas
This protocol uses a hydrogen balloon and is suitable for standard laboratory setups.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl 2-bromopyridine-4-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol or methanol, 10-20 mL per gram of substrate).
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.[5]
Inerting: Seal the flask with a rubber septum. Using a needle connected to a vacuum/inert gas line, carefully evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
Hydrogenation: Replace the inert gas atmosphere with hydrogen by evacuating the flask one last time and backfilling with hydrogen from a balloon. Ensure the balloon remains affixed to the flask via the needle.
Reaction: Stir the reaction mixture vigorously at room temperature.[5] Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.[1]
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. Be cautious not to let the reaction proceed for too long after completion to minimize debromination.
Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[5] Caution: The Pd/C catalyst on the Celite pad is pyrophoric, especially when dry. Do not allow it to dry in the air. Quench the filter cake with water immediately after filtration.
Isolation: Wash the Celite pad with a small amount of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-bromopyridine-4-carboxylic acid.
Protocol B: Catalytic Transfer Hydrogenolysis (CTH)
This protocol is often milder and avoids the direct handling of hydrogen gas.[6]
Preparation: In a round-bottom flask with a stir bar and condenser, dissolve Benzyl 2-bromopyridine-4-carboxylate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[1]
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[1] The reaction is often exothermic and may begin to reflux.
Reaction: If the reaction does not start spontaneously, gently heat the mixture to reflux (approx. 65°C for methanol).[1]
Monitoring: Monitor the reaction by TLC or LC-MS. CTH reactions are often rapid.
Workup: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1] Quench the filter cake with water.
Isolation: Wash the filter cake with a small amount of methanol.[1] Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified further if necessary, for example, by recrystallization or chromatography.[1]
Faster reaction times, avoids H₂ gas handling, often milder conditions.[6]
Cons
Requires handling of flammable H₂ gas, can be slower.
Requires removal of excess ammonium formate and its byproducts.
Troubleshooting and Self-Validation
Issue
Potential Cause(s)
Recommended Solution(s)
Incomplete or Sluggish Reaction
1. Inactive catalyst. 2. Catalyst poisoning by the pyridine substrate.[4] 3. Insufficient agitation.
1. Use a fresh batch of catalyst or increase catalyst loading.[5] 2. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), but monitor closely for debromination.[5] 3. Increase the stirring rate to improve mass transfer.
Significant Debromination
1. Reaction run for too long. 2. Catalyst is too active or loading is too high. 3. Elevated temperature or hydrogen pressure.
1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Reduce the catalyst loading. 3. Run the reaction at room temperature and atmospheric pressure. Consider CTH as a milder alternative.
Reaction Fails to Start
1. Poor quality hydrogen donor (for CTH). 2. System not properly purged of air.
1. Use fresh, high-quality ammonium formate. 2. Ensure the reaction flask is thoroughly purged with inert gas before introducing the hydrogen source.
References
Wang, S. S.Y., et al. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
BenchChem. Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters.
Ansys Innovation Courses. Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.
BenchChem. Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
RSC Publishing. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
BenchChem. Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
Atlantchim Pharma. Science About O-Benzyl protecting groups. (2021).
Sajiki, H. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal.
Application Note: Strategic Functionalization of Benzyl 2-bromopyridine-4-carboxylate
Executive Summary & Strategic Analysis Benzyl 2-bromopyridine-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators. Its structural utili...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Benzyl 2-bromopyridine-4-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators. Its structural utility lies in its orthogonal reactivity :
C-2 Position (Bromine): A highly reactive handle for cross-coupling and nucleophilic substitution.
C-4 Position (Benzyl Ester): An electron-withdrawing group (EWG) that activates the ring while serving as a masked carboxylic acid, cleavable via mild hydrogenolysis (Pd/C,
) later in the synthesis.
Chemo-Electronic Rationale
The reactivity of the C-2 bromine is significantly enhanced by the ester at C-4. The inductive withdrawing effect (-I) and resonance effects (-M) of the ester lower the LUMO energy of the pyridine ring, making the C-2 position highly susceptible to:
Critical Challenge: The benzyl ester is sensitive to strong bases (e.g.,
, ) often used in cross-coupling. Protocols must be tuned to use milder carbonate or phosphate bases to prevent unwanted transesterification or hydrolysis.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal synthetic route for your target functionalization.
Figure 1: Strategic decision tree for functionalizing the C-2 position based on target moiety and nucleophilicity.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Introduction of aryl or heteroaryl groups while preserving the benzyl ester.
Mechanism: Pd(0) mediated catalytic cycle (Oxidative Addition
Transmetallation Reductive Elimination).
Reagents & Stoichiometry:
Component
Equivalents
Recommended Reagent
Role
Substrate
1.0
Benzyl 2-bromopyridine-4-carboxylate
Electrophile
Boronic Acid
1.2 - 1.5
Aryl/Heteroaryl Boronic Acid
Nucleophile
| Catalyst | 0.05 (5 mol%) |
| Catalyst (Resistant to air) |
| Base | 2.5 | or | Activator (Mild, preserves ester) |
| Solvent | [0.1 M] | 1,4-Dioxane : Water (9:1) | Solvent System |
Step-by-Step Methodology:
Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and
(2.5 equiv).
Degassing: Add 1,4-Dioxane and Water. Sparge with Nitrogen/Argon for 5–10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
Catalyst Addition: Add
(5 mol%) quickly under an inert gas stream. Seal the vial.
Reaction: Heat to 80–90°C for 4–16 hours. Monitor by TLC or LCMS.[1]
Checkpoint: Look for the disappearance of the Br-isotope pattern (1:1 ratio of M/M+2) in LCMS.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
Expert Insight (Base Selection): Standard Buchwald conditions often use
(Sodium tert-butoxide).[1] Do NOT use NaOtBu with this substrate. It will cause transesterification (benzyl t-butyl ester) or hydrolysis. is the "Gold Standard" for ester-containing substrates in Buchwald couplings [1].
Troubleshooting & Optimization Guide
Figure 2: Troubleshooting common failure modes in 2-bromopyridine couplings.
Key Optimization Variables
Ligand Choice: 2-substituted pyridines are sterically demanding and the Nitrogen is a good ligand. Use Xantphos or BINAP for Buchwald reactions.[8] The large bite angle prevents the pyridine nitrogen from displacing the phosphine ligand on the Palladium [2].
Solvent Polarity: For
, if the reaction is slow in DMSO, switch to NMP (N-methyl-2-pyrrolidone) which allows for slightly higher temperatures without decomposition.
Workup: Pyridines can be water-soluble at low pH. Ensure the aqueous workup is neutral or slightly basic (pH 8) to keep the pyridine deprotonated and in the organic layer.
RSC Advances. (2014). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Royal Society of Chemistry. 9[5][10]
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. 10[10]
Application Note & Protocols: Synthesis of 2-Substituted Isonicotinic Acids from Benzyl Esters
Abstract: This document provides a comprehensive guide for the synthesis of 2-substituted isonicotinic acids, a scaffold of significant interest in pharmaceutical and materials science. We focus on strategies commencing...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive guide for the synthesis of 2-substituted isonicotinic acids, a scaffold of significant interest in pharmaceutical and materials science. We focus on strategies commencing from benzyl isonicotinate, leveraging the benzyl group as a robust carboxyl protecting group that facilitates diverse functionalization at the C2 position of the pyridine ring. Key methodologies, including Directed ortho-Metalation (DoM), Minisci-type radical reactions, and nucleophilic aromatic substitution (SNAr) on 2-halo precursors, are discussed in detail. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for successful synthesis.
Strategic Overview: The Benzyl Ester as a Synthetic Linchpin
The isonicotinic acid framework is a privileged structure in medicinal chemistry. Substitution at the 2-position modulates the molecule's steric and electronic properties, profoundly influencing its biological activity. The synthetic challenge lies in achieving regioselective functionalization of the electron-deficient pyridine ring.
Our strategy employs benzyl isonicotinate as the key starting material. The benzyl ester serves two critical functions:
Carboxylic Acid Protection: It masks the acidic proton of the carboxyl group, preventing interference with the strongly basic or organometallic reagents often required for C-H functionalization.
Facile Deprotection: The benzyl group can be cleanly removed under mild catalytic hydrogenolysis conditions, which preserves a wide array of functional groups introduced at the C2 position, liberating the desired carboxylic acid in the final step.[1]
This guide outlines three primary pathways for C2-functionalization starting from benzyl isonicotinate, as illustrated below.
Figure 1: General synthetic workflow for 2-substituted isonicotinic acids.
Pathway 1: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful method for regioselective C-H activation.[2][3][4] In this context, the pyridine nitrogen atom acts as the primary Directed Metalation Group (DMG), coordinating to a strong organolithium base and directing deprotonation to the adjacent C2 position.[5][6] The resulting organolithium intermediate is a potent nucleophile that can be quenched with a wide range of electrophiles.
Causality and Experimental Choice:
Base Selection: Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are commonly used. LDA is often preferred as it is a non-nucleophilic base, minimizing the risk of competitive addition to the ester carbonyl group.
Temperature Control: These reactions are performed at very low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the highly reactive aryllithium intermediate.
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the lithium species.
Figure 2: Simplified mechanism of Directed ortho-Metalation (DoM).
Protocol 1: Synthesis of Benzyl 2-(Trimethylsilyl)isonicotinate via DoM
Preparation of LDA: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then at 0 °C for 30 minutes to form a clear solution of LDA.
Lithiating the Substrate: Cool the LDA solution back down to -78 °C. Add a solution of benzyl isonicotinate (1.0 eq) in anhydrous THF dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark-colored solution at -78 °C for 1 hour.
Electrophilic Quench: Add freshly distilled TMSCl (1.2 eq) dropwise to the reaction mixture at -78 °C. The dark color should dissipate. Allow the reaction to stir at -78 °C for an additional 1 hour, then slowly warm to room temperature over 2 hours.
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 10-20% EtOAc in hexanes) to yield benzyl 2-(trimethylsilyl)isonicotinate as a clear oil.
Pathway 2: Minisci Radical Alkylation
The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient N-heterocycles.[7][8] The reaction involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring, which is highly electrophilic.[9] This method is particularly effective for introducing primary, secondary, and tertiary alkyl groups.
Causality and Experimental Choice:
Radical Generation: Alkyl radicals are typically generated via oxidative decarboxylation of carboxylic acids using a silver nitrate (AgNO₃) catalyst and an oxidant like ammonium persulfate ((NH₄)₂S₂O₈).[7] Modern photoredox methods have also emerged as milder alternatives for radical generation.[10]
Acidic Conditions: The reaction is run in acidic medium (e.g., with H₂SO₄) to protonate the pyridine nitrogen. This protonation lowers the LUMO of the heterocycle, making it more susceptible to attack by the nucleophilic radical.
Regioselectivity: For pyridines, radical addition occurs preferentially at the C2 and C4 positions. In the case of benzyl isonicotinate, the C4 position is blocked, directing the substitution exclusively to the C2 (and C6) position.
Protocol 2: Synthesis of Benzyl 2-(tert-butyl)isonicotinate via Minisci Reaction
Reaction Setup: In a round-bottom flask, dissolve benzyl isonicotinate (1.0 eq) and pivalic acid (3.0 eq) in a 1:1 mixture of MeCN/H₂O.
Acidification: Carefully add concentrated H₂SO₄ dropwise to the solution until the pH is approximately 1-2.
Initiation: Add silver nitrate (0.1 eq). Heat the mixture to 80 °C.
Radical Generation: In a separate flask, dissolve ammonium persulfate (2.0 eq) in a minimal amount of water. Add this solution dropwise to the heated reaction mixture over 30 minutes.
Reaction Monitoring: The reaction mixture may turn dark. Maintain the temperature at 80 °C and stir for 2-4 hours, monitoring the consumption of the starting material by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Carefully neutralize the mixture by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer three times with dichloromethane.
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford benzyl 2-(tert-butyl)isonicotinate.
Pathway 3: SNAr on a 2-Halo Precursor
This classic and highly reliable two-step approach involves first halogenating the C2 position, followed by a nucleophilic aromatic substitution (SNAr) to introduce the desired substituent.
Step 1: Halogenation
The synthesis of a 2-halo-isonicotinate precursor is the critical first step. This can be achieved from a 2-hydroxypyridine derivative or via other established methods. For this guide, we will assume the availability of 2-chloroisonicotinic acid, which is commercially available or can be synthesized.
Protocol 3: Synthesis of Benzyl 2-chloroisonicotinate
Materials:
2-Chloroisonicotinic acid
Oxalyl chloride or Thionyl chloride (SOCl₂)
N,N-Dimethylformamide (DMF), catalytic amount
Benzyl alcohol
Triethylamine (Et₃N) or Pyridine
Anhydrous Dichloromethane (DCM)
Procedure:
Acid Chloride Formation: Suspend 2-chloroisonicotinic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Add a catalytic drop of DMF. Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases and a clear solution is formed. Remove the excess oxalyl chloride and DCM under reduced pressure.
Esterification: Re-dissolve the crude acid chloride in fresh anhydrous DCM. Cool to 0 °C. In a separate flask, prepare a solution of benzyl alcohol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the acid chloride solution.
Reaction and Workup: Stir the reaction at room temperature overnight. Quench with water and transfer to a separatory funnel. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield benzyl 2-chloroisonicotinate.
Step 2: Nucleophilic Substitution (SNAr)
With the activated 2-chloro precursor in hand, a wide variety of substituents can be introduced using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) or direct displacement with strong nucleophiles.
Final Step: Benzyl Ester Deprotection
The final step in all pathways is the removal of the benzyl protecting group to unmask the isonicotinic acid. Catalytic hydrogenolysis is the method of choice due to its mild conditions and high efficiency.
Protocol 4: General Procedure for Benzyl Ester Hydrogenolysis
Materials:
2-Substituted benzyl isonicotinate
Palladium on carbon (Pd/C), 10 wt%
Methanol (MeOH) or Ethyl Acetate (EtOAc)
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
Setup: Dissolve the 2-substituted benzyl isonicotinate (1.0 eq) in MeOH in a flask suitable for hydrogenation.
Catalyst Addition: Carefully add 10% Pd/C (approx. 5-10 mol%) to the solution under an inert atmosphere (e.g., flush with nitrogen or argon). Caution: Pd/C can be pyrophoric.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times. Stir the reaction vigorously under a positive pressure of hydrogen (1 atm) at room temperature.
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. Reactions are typically complete within 2-16 hours.
Workup: Once complete, carefully vent the hydrogen and flush the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional MeOH.
Isolation: Concentrate the filtrate under reduced pressure. The resulting 2-substituted isonicotinic acid is often pure enough for subsequent use, but can be further purified by recrystallization or trituration if necessary.
Method Comparison
Feature
Directed ortho-Metalation (DoM)
Minisci Radical Reaction
SNAr on 2-Halo Precursor
Key Reagents
Organolithium bases (n-BuLi, LDA)
Radical initiators (AgNO₃, (NH₄)₂S₂O₈)
Transition metal catalysts, bases
Conditions
Cryogenic (-78 °C), inert atmosphere
Acidic, oxidative, elevated temp.
Often elevated temp., inert atmosphere
Substituents
Diverse electrophiles (silyl, alkyl, carbonyl)
Alkyl groups (1°, 2°, 3°)
Aryl, vinyl, alkynyl, amines, ethers
Advantages
High regioselectivity, direct C-H bond use
Tolerant of many functional groups
Broad scope, well-established reactions
Limitations
Requires strictly anhydrous/anaerobic conditions, sensitive to acidic protons
Can give regioisomeric mixtures in other systems, requires strong oxidants
Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002. [Link]
Minisci, F.; Vismara, E.; Fontana, F. Recent developments of the Minisci reaction. Heterocycles 1989, 28 (1), 489-519. [Link]
Gilman, H.; Bebb, R. L. Relative Reactivities of Organometallic Compounds. XIII. Metalation. J. Am. Chem. Soc. 1939, 61 (1), 109–112. [Link]
Proctor, R. S. J.; Phipps, R. J. Recent Advances in Minisci-Type Reactions. Angew. Chem. Int. Ed. 2019, 58 (39), 13672-13697. [Link]
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, 2006. [Link]
Twilton, J.; Le, C.; Knowles, R. R. Engaging Radical Intermediates in Catalysis. Nat. Rev. Chem. 2017, 1, 0052. [Link]
Hartung, C.G.; Snieckus, V. In Astruc, D. Ed. Modern Arene Chemistry, Wiley-VCH; New York, 2002, 330-367. [Link]
Anderson, B. A.; Bell, E. C.; Ginah, F. O. et al. A Convenient Method for the Preparation of Benzyl Esters. Synth. Commun. 2008, 38 (12), 1939-1948. [Link]
Comins, D. L.; Brown, J. D. Directed lithiation of N-(tert-butoxycarbonyl)-.alpha.-alkoxy-.beta.-phenethylamines. A new synthesis of 1,2,3,4-tetrahydroisoquinolines. J. Org. Chem. 1984, 49 (6), 1078–1083. [Link]
Whisler, M. C.; MacNeil, S.; Snieckus, V.; Beak, P. Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions. Angew. Chem. Int. Ed. 2004, 43 (17), 2206-2225. [Link]
Kocienski, P. J. Protecting Groups, 3rd Edition. Thieme, 2004. [Link]
Daugulis, O. A General Method for Palladium-Catalyzed arylation of C−H Bonds. J. Am. Chem. Soc. 2005, 127 (38), 13154–13155. [Link]
Poon, K. W. C.; House, S. E.; Movassaghi, M. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein J. Org. Chem. 2008, 4, 44. [Link]
Alonso, E.; Ramón, D. J.; Yus, M. Naphthalene-catalysed lithiation of functionalised arenes: a general and mild method for the preparation of ortho-substituted aromatic compounds. Tetrahedron 1997, 53 (42), 14355-14368. [Link]
Bowkett, E. R.; Park, B. K.; Stachulski, A. V. The Use Of Benzyl Esters in the Synthesis Of 1β-O-Acyl Glucuronides By Selective Acylation. Technology Networks. [Link]
Duncton, M. A. J. Minisci reactions: A powerful tool for late-stage functionalization. Med. Chem. Commun. 2011, 2, 1135-1161. [Link]
Technical Support Center: Synthesis of Benzyl 2-bromopyridine-4-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 2-bromopyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Benzyl 2-bromopyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of Benzyl 2-bromopyridine-4-carboxylate, focusing on the widely used Fischer-Speier esterification method.
Q1: What is the most common and cost-effective method for synthesizing Benzyl 2-bromopyridine-4-carboxylate?
The most common method is the Fischer-Speier esterification. This involves reacting 2-bromopyridine-4-carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] This method is often preferred due to the relatively low cost of starting materials and the straightforward nature of the reaction.
Q2: Why is an acid catalyst necessary, and how much should I use?
An acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic benzyl alcohol.[3][4] Typically, a catalytic amount of a strong acid is sufficient. For laboratory-scale synthesis, this can range from 5-10 mol% of the limiting reagent. Using a large excess of the acid catalyst is generally not necessary and can complicate the workup procedure.[5]
Q3: The Fischer esterification is a reversible reaction. How can I drive the equilibrium towards the product to maximize my yield?
Driving the equilibrium to favor the formation of the ester is critical for achieving a high yield. There are two primary strategies to accomplish this, based on Le Chatelier's principle[3]:
Removal of Water: As water is a byproduct of the reaction, its removal will shift the equilibrium towards the products.[1] This can be achieved by:
Azeotropic Distillation: Using a solvent that forms an azeotrope with water, such as toluene or hexane, in conjunction with a Dean-Stark apparatus is a highly effective method.[1]
Dehydrating Agents: The addition of molecular sieves to the reaction mixture can also effectively sequester the water produced.
Using an Excess of a Reactant: Employing a large excess of one of the starting materials, typically the less expensive one (in this case, often benzyl alcohol), will also push the equilibrium towards the product.[3]
Q4: What is the optimal reaction temperature and time?
The optimal temperature and reaction time will depend on the specific scale and solvent used. Generally, the reaction is carried out at reflux temperature to ensure a reasonable reaction rate.[1] Reaction times can vary from a few hours to overnight (12-24 hours).[6][7] It is highly recommended to monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal time to stop the reaction.[6][8]
Q5: How do I monitor the reaction progress effectively using TLC?
To monitor the reaction by TLC, spot the reaction mixture alongside the starting materials (2-bromopyridine-4-carboxylic acid and benzyl alcohol) on a silica gel plate. The product, Benzyl 2-bromopyridine-4-carboxylate, is less polar than the starting carboxylic acid and will, therefore, have a higher Rf value.[6] A suitable mobile phase could be a mixture of hexanes and ethyl acetate. Visualization under UV light is typically effective for these aromatic compounds.[6] The reaction is considered complete when the spot corresponding to the 2-bromopyridine-4-carboxylic acid has disappeared or is very faint.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of Benzyl 2-bromopyridine-4-carboxylate.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield
1. Incomplete Reaction: Insufficient reaction time, low temperature, or inefficient catalysis.[6] 2. Reaction Equilibrium Not Shifted: Water not being effectively removed, or an insufficient excess of one reactant.[1][3] 3. Poor Quality Starting Materials: Impure or wet starting materials and solvents.[9][10]
1. Reaction Optimization: Monitor the reaction by TLC to ensure it has gone to completion. Consider increasing the reaction temperature to reflux or extending the reaction time.[6] 2. Drive the Equilibrium: If not already in use, employ a Dean-Stark trap to remove water azeotropically. Alternatively, increase the excess of benzyl alcohol.[1][3] 3. Reagent Quality Check: Ensure that 2-bromopyridine-4-carboxylic acid and benzyl alcohol are pure and dry. Use anhydrous solvents.[10]
Presence of Unreacted 2-Bromopyridine-4-carboxylic Acid in Product
Inefficient Workup: Insufficient washing with a basic solution.[11]
Improve Workup: During the workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will convert the acidic carboxylic acid into its water-soluble carboxylate salt, which will be extracted into the aqueous layer.[11] Perform multiple extractions for best results.
Presence of Dibenzyl Ether as a Byproduct
Acid-Catalyzed Self-Condensation of Benzyl Alcohol: This is a common side reaction, especially under strongly acidic conditions and at high temperatures.[6]
Modify Reaction Conditions: - Use milder reaction conditions, such as a lower temperature if feasible, or a less acidic catalyst. - Avoid a large excess of benzyl alcohol if this side reaction is significant. - Consider an alternative esterification method that does not require strong acid, such as using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
Product is a Persistent Oil and Difficult to Crystallize
Presence of Impurities: Residual solvent or byproducts can inhibit crystallization.[11]
Purification and Crystallization Techniques: - Ensure all solvents are removed under a high vacuum. - Purify the product using silica gel column chromatography to remove impurities.[11] - Attempt crystallization from a different solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexanes). - Seeding with a small crystal of the pure product, if available, can induce crystallization.[11]
Formation of a Quaternary Pyridinium Salt
Alkylation of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is nucleophilic and can potentially react with the benzyl group, especially under prolonged heating.[6]
Control Reaction Conditions: - Avoid excessively high temperatures and prolonged reaction times once the esterification is complete.[6]
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yield.
Part 3: Optimized Experimental Protocol
This section provides a detailed step-by-step protocol for the Fischer esterification of 2-bromopyridine-4-carboxylic acid.
Reaction Scheme
Caption: Fischer esterification of 2-bromopyridine-4-carboxylic acid.
Materials and Reagents
2-Bromopyridine-4-carboxylic acid (1.0 equiv)
Benzyl alcohol (1.5 - 3.0 equiv)
Concentrated Sulfuric Acid (H₂SO₄) (0.1 equiv)
Toluene
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 2-bromopyridine-4-carboxylic acid (1.0 equiv), benzyl alcohol (1.5-3.0 equiv), and toluene (enough to suspend the reagents).
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equiv) to the stirred mixture.
Heating and Reaction Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC every 1-2 hours. The reaction is typically complete within 4-12 hours, as indicated by the consumption of the starting carboxylic acid.
Workup:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (2-3 times, until no more gas evolution is observed), and finally with brine.[11]
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to obtain the pure Benzyl 2-bromopyridine-4-carboxylate.[6]
Data Summary Table
Parameter
Recommended Condition
Rationale
Benzyl Alcohol Stoichiometry
1.5 - 3.0 equivalents
Using an excess drives the reaction equilibrium towards the product.[3]
Catalyst
Conc. H₂SO₄ or p-TsOH
Effective and readily available strong acid catalysts for Fischer esterification.[1]
Solvent
Toluene or Hexane
Forms an azeotrope with water, facilitating its removal with a Dean-Stark trap.[1]
Temperature
Reflux
Provides a sufficient reaction rate.
Reaction Time
4-12 hours
Should be determined by TLC monitoring to avoid side reactions from prolonged heating.[8]
Workup
Wash with NaHCO₃ (aq)
Neutralizes the acid catalyst and removes unreacted carboxylic acid.[11]
Purification
Column Chromatography
Effectively separates the ester product from byproducts like dibenzyl ether and residual benzyl alcohol.[6]
References
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
University of Rochester. (n.d.). How to Improve Your Yield. Retrieved from [Link]
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Chemistry Stack Exchange. (2017, June 13). Mechanism of Fischer esterification: Does the carboxylic acid gives off OH- or H+?. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from
Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes. Retrieved from [Link]
Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
Google Patents. (n.d.). CN101863826B - Method for preparing 2-benzyl pyridine compound.
Reddit. (2022, June 15). separating benzyl bromide. Retrieved from [Link]
Semantic Scholar. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
Google Patents. (n.d.). CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.
White Rose Research Online. (2025, September 17). Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow. Retrieved from [Link]
ResearchGate. (2025, August 7). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. Retrieved from [Link]
ChemRxiv. (n.d.). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. Retrieved from [Link]
Stability of Benzyl 2-bromopyridine-4-carboxylate in acidic media
Welcome to the technical support guide for Benzyl 2-bromopyridine-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Benzyl 2-bromopyridine-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our goal is to provide you with in-depth insights and practical solutions to challenges related to its stability, particularly in acidic environments. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental designs.
This section addresses fundamental questions regarding the chemical behavior of Benzyl 2-bromopyridine-4-carboxylate in the presence of acids.
Q1: What is the primary stability concern for Benzyl 2-bromopyridine-4-carboxylate in acidic media?
The principal issue is the acid-catalyzed hydrolysis, or cleavage, of the benzyl ester bond. The benzyl group is a widely used carboxylic acid protecting group precisely because it can be removed under specific conditions, including strong acids or catalytic hydrogenolysis.[1] Therefore, unintended exposure to acidic conditions can lead to the degradation of your starting material into 2-bromopyridine-4-carboxylic acid and benzyl alcohol (or a related benzyl species). This reaction is often the rate-limiting step in deprotection strategies but can be an undesired side reaction if the ester moiety is intended to remain intact.
Q2: What is the chemical mechanism behind the acid-catalyzed cleavage of the benzyl ester?
The degradation follows a well-established acid-catalyzed acyl-oxygen cleavage pathway. The process is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A nucleophile, typically water present in the acidic medium, then attacks this activated carbon. This is a reversible process, and the direction is often controlled by the concentration of water versus alcohol.[2]
The mechanism can be visualized as follows:
Caption: Mechanism of acid-catalyzed benzyl ester hydrolysis.
Q3: What factors influence the rate of ester cleavage?
Several factors dictate the speed of this degradation pathway. Understanding them is key to controlling the stability of your compound:
Acid Strength (pKa): Stronger acids (e.g., HBr, trifluoroacetic acid (TFA)) will cleave the ester much more rapidly than weaker acids.[3] Even solid-supported sulfonic acids like Amberlyst-15 can effectively catalyze debenzylation.[4]
Temperature: Like most reactions, the rate of hydrolysis increases with temperature. If you observe minor degradation at room temperature, it will likely be significantly worse at elevated temperatures.
Solvent: The choice of solvent can play a role. Protic solvents that can participate in the reaction or stabilize intermediates may affect the rate.
Reaction Time: The extent of degradation is directly proportional to the duration of exposure to the acidic medium.
Q4: Is the 2-bromopyridine ring itself stable under these conditions?
The 2-bromopyridine core is generally stable in non-oxidizing acidic media. However, it is incompatible with strong oxidizing agents and strong acids, which could lead to undesired reactions.[5][6][7] The pyridine nitrogen is basic (pKa of 2-bromopyridine cation is ~0.71) and will be protonated in sufficiently acidic solutions.[8] This protonation deactivates the ring towards electrophilic substitution but does not typically cause ring degradation under the conditions used for ester hydrolysis.
Section 2: Troubleshooting Guide - Practical Problem Solving
This section is formatted to help you diagnose and resolve common experimental issues.
Problem: My reaction yield is low, and I've isolated the starting material, Benzyl 2-bromopyridine-4-carboxylate, along with 2-bromopyridine-4-carboxylic acid.
Potential Cause 1: Intentionally Acidic Reaction Conditions. Your reaction may require an acid catalyst or acidic solvent that is too harsh for the benzyl ester. Many common reagents, such as trifluoroacetic acid (TFA) used for Boc-group removal, will readily cleave benzyl esters.[3]
Solution 1a: Change the Acid. If possible, switch to a milder acid. For example, if you are using HBr in acetic acid, you might consider if milder conditions could achieve the desired primary transformation without cleaving the ester.
Solution 1b: Reduce Temperature and Time. Run the reaction at the lowest possible temperature that allows the primary reaction to proceed. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed, minimizing the time the product is exposed to the acidic conditions.
Potential Cause 2: Unintentionally Acidic Conditions. Acidity can be introduced inadvertently. Common sources include:
Using an un-neutralized amine salt from a previous step.
Employing acidic chromatography media (e.g., standard silica gel).
Incomplete quenching of an acidic reagent during workup.
Solution 2a: Pre-neutralize Inputs. Ensure all starting materials are free of acid. If a previous step involved an acid, perform a basic wash (e.g., with aq. NaHCO₃) on the material before using it in the next step.
Solution 2b: Use Neutral Purification Media. If you suspect degradation on the column, switch to neutral alumina or use silica gel that has been pre-treated with a small amount of a non-nucleophilic base like triethylamine in the eluent system.
Problem: The reaction worked, but during workup and purification, I observe the formation of a new, non-polar byproduct.
Potential Cause: Benzyl Cation Scavenging Failure. When the benzyl ester is cleaved, a benzyl carbocation (or a related electrophilic species) is formed. This is a reactive electrophile that can be "scavenged" by nucleophiles in the reaction mixture. If other aromatic compounds are present, this can lead to an undesired Friedel-Crafts alkylation reaction, creating a benzylated byproduct.
Solution: Employ a Scavenger. Add a sacrificial scavenger to the reaction mixture to trap the benzyl cation. Anisole or toluene are excellent choices as they are electron-rich, unreactive to many other conditions, and readily alkylated. The resulting byproduct (e.g., benzylanisole) is typically easy to separate from the desired product.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting ester degradation.
Section 3: Key Experimental Protocols
To provide a practical context, we describe two essential workflows. The first details a controlled deprotection, demonstrating how to leverage the compound's inherent instability. The second outlines a method to test stability under your specific conditions.
Protocol 1: Controlled Debenzylation with HBr in Acetic Acid
This protocol describes the complete and intentional cleavage of the benzyl ester to yield the corresponding carboxylic acid.
Objective: To hydrolyze Benzyl 2-bromopyridine-4-carboxylate to 2-bromopyridine-4-carboxylic acid.
Materials:
Benzyl 2-bromopyridine-4-carboxylate
33% (w/w) Hydrogen Bromide in Acetic Acid
Diethyl ether (or another suitable solvent like ethyl acetate)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Deionized water
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
Dissolution: Dissolve Benzyl 2-bromopyridine-4-carboxylate (1.0 eq) in a minimal amount of acetic acid in a round-bottom flask at room temperature.
Acid Addition: Cool the solution in an ice bath to 0 °C. Slowly add the solution of 33% HBr in acetic acid (typically 5-10 equivalents) dropwise with vigorous stirring.
Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality Note: Monitoring is crucial as prolonged exposure can sometimes lead to side reactions, although the 2-bromopyridine ring is generally robust under these specific conditions.[3]
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water or an ice-water/diethyl ether mixture. This precipitates the product and dilutes the acid.
Neutralization & Extraction: Carefully adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid (typically pH 3-4) to maximize precipitation or facilitate extraction. If the product remains in solution, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-bromopyridine-4-carboxylic acid. Further purification can be achieved by recrystallization.
Protocol 2: Assessing Stability in a Novel Acidic Medium
This protocol allows you to quantify the stability of the benzyl ester under your specific experimental conditions.
Objective: To determine the rate of degradation of Benzyl 2-bromopyridine-4-carboxylate in a given acidic medium over time.
Materials:
Benzyl 2-bromopyridine-4-carboxylate
Your acidic medium of interest (e.g., a specific buffer, reaction mixture)
An internal standard (a stable, non-reactive compound with a distinct analytical signal, e.g., dodecane for GC, biphenyl for HPLC)
HPLC or GC-MS instrument
Small vials, autosampler if available
Procedure:
Stock Solution: Prepare a stock solution of Benzyl 2-bromopyridine-4-carboxylate and the internal standard at a known concentration in a non-reactive solvent.
Reaction Setup: In a reaction vessel maintained at your desired experimental temperature, add your acidic medium.
Initiation (t=0): Add a precise aliquot of the stock solution to the acidic medium. This is your zero time point. Immediately withdraw a small sample, quench it in a vial containing a basic solution (e.g., NaHCO₃) and an extraction solvent, and label it "t=0".
Time-Course Sampling: At regular intervals (e.g., 10 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw identical small aliquots from the reaction mixture and quench them in the same manner.
Analysis: Analyze all quenched samples by HPLC or GC.
Data Interpretation: Calculate the ratio of the peak area of Benzyl 2-bromopyridine-4-carboxylate to the peak area of the internal standard for each time point. Plot this ratio against time. A steep negative slope indicates rapid degradation, while a flat line indicates stability under the tested conditions. Trustworthiness Note: Using an internal standard corrects for variations in injection volume, ensuring the data accurately reflects the chemical degradation rather than analytical error.
Section 4: Comparative Data Summary
The lability of a benzyl ester is highly dependent on the acidic reagent used. The following table provides a qualitative comparison of common acidic conditions for debenzylation, ordered from generally harsher to milder.
Reagent/Condition
Relative Cleavage Rate
Typical Use Case & Notes
HBr in Acetic Acid
Very Fast
A classic, potent reagent for cleaving benzyl esters and ethers. Often complete within 1-2 hours at room temperature.[3]
Trifluoroacetic Acid (TFA)
Fast
Commonly used in peptide synthesis for Boc deprotection; simultaneously cleaves benzyl esters.[3] Reaction is often complete in a few hours.
Amberlyst-15 (refluxing toluene)
Moderate to Fast
A solid-supported acid that simplifies workup. The reaction requires heat, but is effective. Methanol can be added to scavenge the benzyl cation.[4]
Aqueous HCl (e.g., 6M)
Moderate
Slower than HBr/TFA. Often requires elevated temperatures and longer reaction times. The rate is dependent on the concentration of both acid and water.
p-Toluenesulfonic Acid (pTSA)
Slow to Moderate
Often used as a catalyst. At catalytic amounts, cleavage may be slow, but at stoichiometric amounts with heat, it can be effective.[9]
References
ChemicalBook. (2026, January 16). 2-Bromopyridine-4-carboxylic acid | 66572-56-3.
Technical Support Center: Advanced Mitigation of Protodebromination in Pyridine Cross-Couplings
Status: Operational Subject: Troubleshooting Hydrodehalogenation (Protodebromination) Side Reactions Target Analyte: Pyridine Halides (Electrophiles) Last Updated: February 24, 2026 Diagnostic & Root Cause Analysis The P...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Subject: Troubleshooting Hydrodehalogenation (Protodebromination) Side Reactions
Target Analyte: Pyridine Halides (Electrophiles)
Last Updated: February 24, 2026
Diagnostic & Root Cause Analysis
The Problem
You are performing a Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) involving a halopyridine. Instead of the desired product, LC-MS analysis confirms a significant impurity corresponding to the mass of the de-halogenated starting material (
).
The Mechanism (Why it happens)
Protodebromination occurs when the oxidative addition intermediate (
) undergoes reduction rather than the desired transmetallation. This is a kinetic competition issue.
Key Insight: Pyridines are electron-deficient, facilitating rapid Oxidative Addition . However, if Transmetallation is slow (due to steric bulk or low nucleophilicity of the coupling partner), the long-lived Pd(II) intermediate becomes susceptible to hydride abstraction from the solvent or base.
Pathway Visualization
The following diagram illustrates the "Leak" in the catalytic cycle where protodebromination occurs.
Figure 1: Kinetic competition between productive transmetallation (Path A) and destructive hydrodehalogenation (Path B). The goal is to accelerate Path A or eliminate reagents enabling Path B.
Critical Control Points (The "How-To")
To stop protodebromination, you must eliminate hydride sources or accelerate the catalytic cycle.
A. Solvent Selection (The Primary Culprit)
Alcoholic solvents are the most common source of hydride via
-hydride elimination from a Pd-alkoxide intermediate.
Inert to hydride transfer; excellent for anhydrous protocols.
B. Catalyst & Ligand Architecture
Use bulky, electron-rich phosphine ligands. These facilitate rapid reductive elimination and stabilize the Pd(0) species, preventing the formation of "naked" palladium that is prone to non-specific reactivity.
Recommendation: Switch to Buchwald G3/G4 Precatalysts .
Why: These precatalysts generate the active
species immediately upon activation, bypassing the induction periods associated with where side reactions often initiate.
Ligand
Application in Pyridine Coupling
XPhos
Gold Standard. Excellent for heteroaryl chlorides/bromides. Steric bulk prevents formation of inactive dimers.
SPhos
Good alternative if XPhos fails; high turnover frequency.
Q-Phos
Specifically designed to prevent dehalogenation in challenging substrates.
PPh3
Not Recommended. Slow turnover allows time for side reactions.
C. Base Selection
Avoid bases that can form alkoxides with
-hydrogens.
Avoid: Sodium Ethoxide, Sodium Isopropoxide.
Use:
, , , or .
High-Fidelity Protocol: Pyridine-Aryl Coupling
This protocol utilizes a Buchwald G4 Precatalyst system designed to outcompete the dehalogenation pathway.
Reagents:
Halopyridine (1.0 equiv)
Boronic Acid/Ester (1.2 - 1.5 equiv)
Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)
Base:
(0.5 M aqueous solution) or (solid, 2.0 equiv)
Solvent: 1,4-Dioxane or Toluene (Degassed)
Step-by-Step Workflow:
Charge Solids: In a vial equipped with a stir bar, add the Halopyridine, Boronic Acid, and XPhos Pd G4 (avoid adding catalyst as a stock solution in non-degassed solvent).
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to halide).
Base Addition:
Option A (Biphasic): Add degassed 0.5 M aqueous
.
Option B (Anhydrous): If water sensitive, add solid finely ground
in step 1.
Reaction: Heat to 60–80°C.
Note: Pyridines react faster than typical aryls. Monitor by LC-MS at 30 minutes. Extended heating after conversion promotes dehalogenation of the product if it contains halides.
Workup: Cool to RT. Filter through a pad of Celite/Silica to remove Pd.
Troubleshooting FAQ
Q: I switched to Dioxane, but I still see 10% protodebromination. What now?A: Check your base and water source. If using
, ensure it is not a hydrate if you are attempting strictly anhydrous conditions. Alternatively, trace peroxides in etheral solvents can initiate radical dehalogenation. Use fresh, inhibited solvents or switch to Toluene.
Q: Can I use
for pyridines?A: You can, but it is risky. Dppf is less bulky than XPhos. If the coupling is slow, the Pd-dppf intermediate will eventually find a hydride source. If you must use older generation catalysts, increase the catalyst loading to 5 mol% to force the reaction to completion faster.
Q: My pyridine has two halogens (2,6-dibromo). How do I prevent double reduction?A: This is a stoichiometry and temperature control issue.
Use exactly 1.0 equiv of boronic acid.
Lower temperature to 40°C.
Use Pd-G4-P(tBu)3 or Q-Phos , which are highly selective for oxidative addition at the most electron-deficient site but bulky enough to prevent over-reaction.
Q: Is the hydride coming from my boronic acid?A: It is possible but less likely than solvent. However, if you use a large excess (>2.0 equiv) of boronic acid, the boronic acid itself can act as a reducing agent. Reduce the equivalents to 1.1–1.2.
Decision Tree for Optimization
Figure 2: Step-by-step logic flow for eliminating protodebromination sources.
References
Bruno, N. C., et al. (2013). "Buchwald Precatalysts: Synthesis and Application." Chemical Science.
Navarro, O., et al. (2003). "General Synthesis of Heterocycles via Pd-Catalyzed C-N Coupling." Journal of Organic Chemistry. (Discusses dehalogenation pathways in heterocycles).
Sheridan, K. (2021). "Mechanistic Understanding of Side Reactions in Suzuki–Miyaura Cross-Coupling." Organic Process Research & Development.
Sigma-Aldrich Technical Guide. "Buchwald Precatalysts User Guide."
IR spectroscopy characteristic peaks of Benzyl 2-bromopyridine-4-carboxylate
Executive Summary Benzyl 2-bromopyridine-4-carboxylate is a critical heterocyclic intermediate, often employed as a scaffold in the synthesis of metalloprotein inhibitors and receptor modulators. Its structural complexit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Benzyl 2-bromopyridine-4-carboxylate is a critical heterocyclic intermediate, often employed as a scaffold in the synthesis of metalloprotein inhibitors and receptor modulators. Its structural complexity—combining an electron-deficient pyridine ring, a labile benzyl ester, and a reactive bromine handle—demands precise analytical validation.
This guide moves beyond simple peak listing. It provides a comparative spectroscopic analysis designed to validate synthetic success (esterification) and purity. We compare the diagnostic utility of the product's IR signature against its metabolic precursors and evaluate the performance of ATR (Attenuated Total Reflectance) versus KBr transmission modes for this specific lipophilic solid.
Structural Analysis & Theoretical Peak Assignment
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating pharmacophores. The IR spectrum is a superposition of four distinct domains:
The Pyridine Core: Aromatic C=C and C=N stretching vibrations.
The Ester Linkage: The diagnostic "Rule of Three" (C=O, C-C-O, O-C-C).[1]
The Benzyl Shield: Monosubstituted benzene ring modes and methylene (-CH₂-) linkers.
The Halogen Handle: Carbon-Bromine (C-Br) stretching in the fingerprint region.
Diagram: Spectral Assignment Logic
Figure 1: Logical flow for assigning functional groups to specific spectral regions.
Comparative Performance Analysis
A. Reaction Monitoring: Product vs. Precursors
The most common application of IR for this compound is confirming the esterification of 2-bromopyridine-4-carboxylic acid with benzyl alcohol . The "performance" of the IR method here is defined by its ability to distinguish the product from starting materials.
Feature
Product: Benzyl 2-bromopyridine-4-carboxylate
Precursor 1: 2-Bromopyridine-4-carboxylic acid
Precursor 2: Benzyl Alcohol
Diagnostic Status
O-H Region (3600-2500 cm⁻¹)
Absent (Clean baseline)
Strong, Broad, Messy (2500–3300 cm⁻¹) due to carboxylic acid dimers.
Strong, Broad (~3300 cm⁻¹) due to alcohol H-bonding.
Key Insight: The reaction is deemed complete when the broad O-H "trough" (3300-2500 cm⁻¹) disappears and the Carbonyl (C=O) peak sharpens and shifts blue (to higher energy) by approximately 30-40 cm⁻¹.
B. Method Performance: ATR vs. KBr Transmission
For a solid aromatic ester, the choice of sampling technique affects spectral resolution.
Metric
Diamond ATR (Attenuated Total Reflectance)
KBr Pellet (Transmission)
Recommendation
Sample Prep
None/Minimal. Direct contact.
Grinding with KBr, pressing into disc.
ATR for routine checks.
Sensitivity
Lower pathlength (microns). Weaker signals for trace impurities.
Higher pathlength.[3][4] Superior for detecting trace precursors.
KBr for purity validation.
Artifacts
Minimal. Diamond absorption <2000 cm⁻¹ is negligible.
Hygroscopic KBr absorbs water (3400 cm⁻¹), mimicking alcohol impurities.
ATR avoids false positives.
Resolution
Excellent for sharp aromatic peaks.
Can suffer from scattering (Christiansen effect) if grinding is poor.
ATR yields cleaner baselines.
Expert Verdict: Use ATR for synthesis monitoring to avoid water interference in the O-H region. Use KBr only if strictly required for regulatory comparison against a historical reference standard.
Detailed Experimental Protocol (ATR-FTIR)
This protocol is designed to maximize signal-to-noise ratio for the benzyl/pyridine aromatic system.
Workflow Diagram
Figure 2: Step-by-step ATR data acquisition workflow.
Step-by-Step Methodology
System Prep: Ensure the FTIR spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) is warmed up for 30 minutes.
Crystal Hygiene: Clean the Diamond/ZnSe crystal with isopropanol and a lint-free Kimwipe. Ensure no residue remains.
Background Collection: Collect a background spectrum (air) with the same parameters as the sample (Range: 4000–450 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 32).
Why? To subtract atmospheric CO₂ (~2350 cm⁻¹) and water vapor.
Sample Loading: Place approximately 2-5 mg of Benzyl 2-bromopyridine-4-carboxylate onto the center of the crystal.
Contact Optimization: Lower the pressure arm/anvil. For this crystalline solid, apply high pressure (often indicated by a "click" on torque-limited presses) to ensure intimate contact between the solid and the crystal.
Failure Mode: Poor contact results in weak peaks and a noisy baseline, specifically suppressing the C-H stretch region (>3000 cm⁻¹).
Acquisition: Scan the sample (64 scans recommended to smooth noise in the fingerprint region).
Post-Processing: Apply "ATR Correction" (if comparing to KBr library data) to account for penetration depth dependence on wavelength.
Characteristic Peak Table (Summary)
Wavenumber (cm⁻¹)
Functional Group
Assignment
Intensity
3030–3090
C-H (Aromatic)
Pyridine & Benzyl ring C-H stretching
Weak/Medium
2950–2980
C-H (Aliphatic)
Methylene (-CH₂-) of the benzyl group
Weak
1735–1750
C=O (Ester)
Carbonyl stretching (The "Rule of Three" Peak 1)
Strong
1580 & 1450
C=C / C=N
Pyridine ring skeletal vibrations
Medium
1260–1280
C-O (Ester)
C-C-O Asymmetric stretch (Peak 2)
Strong
1100–1120
C-O (Ester)
O-C-C Stretch (Peak 3)
Strong
730–770
C-H Bend
Mono-substituted Benzene (Benzyl) & Pyridine def.
Strong
600–700
C-Br
Carbon-Bromine stretch (often mixed)
Medium/Weak
References
LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Link
Specac. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy?Link
Spectroscopy Online. (2020). The C=O[1][5][6][7][8] Bond, Part VI: Esters and the Rule of Three. Link
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Link
Matrix Fine Chemicals. (n.d.). 2-Bromopyridine-4-carboxylic acid Product Page. Link
A Comparative Guide to the Leaving Group Ability of 2-Bromo vs. 2-Chloro Pyridine Esters in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals The selection of appropriate starting materials is a cornerstone of efficient synthetic chemistry, profoundly impacting reaction yields, scalability, and ov...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate starting materials is a cornerstone of efficient synthetic chemistry, profoundly impacting reaction yields, scalability, and overall project timelines. Within the vast toolbox of organic synthesis, 2-halopyridines are invaluable building blocks, particularly in the construction of novel pharmaceutical agents and functional materials. The reactivity of these compounds is largely dictated by the nature of the halogen substituent, which often serves as a leaving group in key bond-forming reactions. This guide provides an in-depth, objective comparison of the leaving group ability of 2-bromo and 2-chloro pyridine esters, with a focus on nucleophilic aromatic substitution (SNAr) reactions.
The Dichotomy of Halogen Reactivity in SNAr Reactions
In the realm of nucleophilic aromatic substitution, the reactivity of halopyridines is a nuanced subject, heavily influenced by the specific reaction conditions, the nature of the nucleophile, and the electronic properties of the pyridine ring.[1] Unlike SN2 reactions where the leaving group ability typically follows the trend I > Br > Cl > F, the order in SNAr reactions is often inverted to F > Cl > Br > I.[2][3] This reversal is a direct consequence of the two-step addition-elimination mechanism that characterizes SNAr reactions.[1][2]
The rate-determining step in many SNAr reactions is the initial attack of the nucleophile on the carbon atom bearing the halogen.[1][4] This attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount to the overall reaction rate. More electronegative halogens, like chlorine, are better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex through a potent inductive effect.[2] Consequently, for reactions where the formation of the Meisenheimer complex is the slow step, 2-chloro pyridine derivatives are generally more reactive than their 2-bromo counterparts.[2]
However, the story does not end there. The second step of the SNAr mechanism involves the expulsion of the halide leaving group to restore the aromaticity of the pyridine ring.[1] If this second step becomes rate-limiting, the trend in reactivity can flip, favoring the halide that is a better leaving group in the traditional sense (i.e., the one that forms a more stable anion and has a weaker carbon-halogen bond). This scenario is more likely to be observed with highly reactive, localized nucleophiles.[1]
Experimental Evidence: A Tale of Two Halides
The following table summarizes comparative data from the literature, illustrating the relative reactivity of 2-chloro and 2-bromo pyridines in SNAr reactions with various nucleophiles.
Note: Relative rates are for illustrative purposes and can vary with specific reaction conditions.
A compelling example of the higher reactivity of the chloro-substituent in certain SNAr reactions is the selective displacement of chloride in the presence of a bromide on the same pyridine ring.[2]
Mechanistic Insights: Visualizing the SNAr Pathway
The general mechanism for the nucleophilic aromatic substitution of 2-halopyridines is depicted below. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack.[2]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of 2-halopyridines.
Experimental Protocol: A Head-to-Head Comparison
To provide a practical framework for researchers, the following is a generalized protocol for comparing the reactivity of 2-bromo- and 2-chloro pyridine esters in an SNAr reaction with a common nucleophile, such as an amine.
Materials:
2-Bromo-pyridine ester of choice
2-Chloro-pyridine ester of choice
Amine nucleophile (e.g., morpholine, piperidine)
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Inert gas (Nitrogen or Argon)
Standard laboratory glassware and stirring equipment
Analytical tools for reaction monitoring (TLC, LC-MS, or GC-MS)
Procedure:
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere, dissolve equimolar amounts of the 2-bromo-pyridine ester and the 2-chloro-pyridine ester in the chosen anhydrous solvent.
Nucleophile Addition: To each flask, add an equimolar amount of the amine nucleophile via syringe at room temperature.
Reaction Monitoring: Monitor the progress of both reactions simultaneously by withdrawing small aliquots at regular time intervals. Analyze the aliquots by TLC, LC-MS, or GC-MS to determine the consumption of starting material and the formation of the product.
Data Analysis: Plot the percentage conversion of the starting material versus time for both reactions. The reaction that reaches completion or a higher conversion in a shorter amount of time is considered to have the more reactive substrate under these conditions.
Work-up and Isolation (Optional): Upon completion, quench the reactions with water and extract the product with a suitable organic solvent. The organic layers can be combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
Caption: Workflow for a comparative kinetic study of an SNAr reaction.
Conclusion: A Context-Dependent Choice
The choice between a 2-bromo or 2-chloro pyridine ester as a substrate in nucleophilic aromatic substitution is not a one-size-fits-all decision. The accumulated evidence strongly suggests that for the majority of SNAr reactions where the initial nucleophilic attack is the rate-determining step, 2-chloro pyridine esters will exhibit greater reactivity . This is due to the superior ability of the more electronegative chlorine atom to stabilize the intermediate Meisenheimer complex.
However, it is crucial for the discerning researcher to recognize that this trend can be inverted. In cases involving highly potent nucleophiles, the expulsion of the leaving group may become the slower step, thereby favoring the 2-bromo pyridine ester due to the weaker carbon-bromine bond and the greater stability of the bromide anion.
Ultimately, the optimal choice of leaving group will depend on a careful consideration of the specific nucleophile, solvent, and reaction conditions. For many applications in drug discovery and process development, the enhanced reactivity of 2-chloro pyridines can offer significant advantages in terms of milder reaction conditions and potentially higher yields.
References
A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution - Benchchem.
A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem.
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv.
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC.
A Senior Application Scientist's Guide to the Proper Disposal of BENZYL 2-BROMOPYRIDINE-4-CARBOXYLATE
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we create and handle. BENZYL 2-BR...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical entities we create and handle. BENZYL 2-BROMOPYRIDINE-4-CARBOXYLATE is a halogenated, pyridine-derived aromatic compound. Its structure necessitates a disposal protocol that addresses the specific hazards associated with each of these chemical features. This guide provides a comprehensive, step-by-step plan for its proper disposal, grounded in established safety protocols and regulatory standards.
Section 1: Hazard Profile and Characterization
Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its primary hazards from its constituent parts: a brominated pyridine core and a benzyl ester group.
The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound .[1][2] Such substances are subject to specific waste disposal regulations due to the potential for forming acid gases (like hydrogen bromide) upon incineration and their general toxicity.[3][4] Furthermore, as a pyridine derivative, it likely shares toxicological properties with pyridine, which is regulated as a hazardous waste (EPA waste code F005).[5][6]
The table below summarizes the anticipated hazard profile.
Hazard Category
Description
Rationale & Supporting Evidence
Acute Toxicity
Toxic if swallowed, and potentially harmful in contact with skin or if inhaled.[7]
Pyridine and its derivatives are known for their toxicity.[6][8] Brominated aromatic compounds can also exhibit significant toxicity.[7]
Skin/Eye Irritation
Causes skin and serious eye irritation.[9][10][11][12]
This is a common characteristic of many functionalized aromatic and heterocyclic compounds.[9][10][11]
Reactivity
Incompatible with strong oxidizing agents, strong acids, and strong bases.[13][14][15][16]
The pyridine nitrogen is basic, and the ester linkage can be hydrolyzed. The aromatic system can react with strong oxidizers.
Environmental
Potentially hazardous to the environment. Discharge into the environment should be avoided.
Halogenated organic compounds can be persistent and harmful to aquatic life.
Regulatory Status
Classified as Halogenated Hazardous Waste .
Due to the bromine atom, this waste must be segregated from non-halogenated streams.[3][4][17] It falls under regulations for halogenated organic compounds.[1][2]
Section 2: Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to the following engineering controls and PPE is non-negotiable when managing waste containing BENZYL 2-BROMOPYRIDINE-4-CARBOXYLATE.
Engineering Controls : All handling of this chemical, including the transfer of waste into a collection container, must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dusts.[4]
Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes.[18][19]
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[20] Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.
Body Protection : A standard laboratory coat must be worn and kept fully buttoned. Ensure that contaminated clothing is removed immediately and decontaminated before reuse.[7]
Section 3: Waste Segregation and Containerization Protocol
The cornerstone of proper chemical disposal is rigorous waste segregation. This prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility, which is often more cost-effective and environmentally sound.[3][4]
Step-by-Step Containerization Procedure:
Select the Correct Waste Stream : This compound MUST be disposed of in a container designated exclusively for "Halogenated Organic Waste." [3][4][17] Never mix it with non-halogenated solvents or other waste streams.[3][17]
Choose an Appropriate Container :
The container must be in good condition, free of leaks or cracks, and constructed of a material compatible with the chemical (e.g., glass or high-density polyethylene).
It must have a secure, screw-top lid to prevent spills and vapor release.[4][17] Keep the container closed at all times except when actively adding waste.[4][17]
Properly Label the Container :
The moment the first drop of waste is added, the container must be labeled.[3][17]
The label must clearly state "HAZARDOUS WASTE." [3][4]
List all constituents by their full chemical names—no formulas or abbreviations.[3][17] For example: "Waste: BENZYL 2-BROMOPYRIDINE-4-CARBOXYLATE, [and any solvent used]."
Include the approximate percentage of each component and identify the relevant hazards (e.g., Toxic, Irritant).[4]
Critical Incompatibilities : To prevent violent reactions, ensure the waste container does not come into contact with the following:
Section 4: The Disposal Workflow: From Lab to Final Disposition
The following workflow outlines the procedural path for the disposal of BENZYL 2-BROMOPYRIDINE-4-CARBOXYLATE. This process ensures regulatory compliance and safety for all personnel involved.
Caption: Disposal Workflow for BENZYL 2-BROMOPYRIDINE-4-CARBOXYLATE
Operational Details:
Accumulation : Store the sealed waste container in a designated Satellite Accumulation Area within your laboratory.[4] This area should be clearly marked and have secondary containment.
Request for Disposal : Once the container is nearly full, or if it has been accumulating for a period defined by your institution's policy, submit a request for disposal to your facility's Environmental Health & Safety (EHS) department.[3][4] This typically involves completing a hazardous waste tag or an online form.
Final Disposition : The ultimate disposal method for this type of waste is high-temperature incineration at a facility specifically permitted to handle halogenated hazardous waste.[6] Land disposal of halogenated organic compounds is heavily restricted under regulations like the Resource Conservation and Recovery Act (RCRA).[1]
By adhering to this structured and scientifically-grounded disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold your commitment to environmental stewardship.
References
Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
Western Kentucky University. Hazardous & Regulated Waste Management Guide. [Link]
California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. [Link]
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
Thermo Fisher Scientific. 4-Benzylpyridine Safety Data Sheet. [Link]
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromine. [Link]
Occupational Safety and Health Administration (OSHA). Bromine (OSHA Method ID-108). [Link]
National Center for Biotechnology Information. Toxicological Profile for Pyridine - Production, Import, Use, and Disposal. [Link]
National Center for Biotechnology Information. Toxicological Profile for Pyridine - Regulations and Advisories. [Link]
U.S. Environmental Protection Agency. Pyridine Fact Sheet. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. [Link]
Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
University of California, Riverside. Examples of Incompatible Chemicals. [Link]
Occupational Safety and Health Administration (OSHA). Bromine. [Link]
St. Olaf College. List of Incompatible Chemicals – Laboratory Safety. [Link]
Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. [Link]
Utah State University Office of Research Environmental Health and Safety. Incompatible Chemicals. [Link]
U.S. Department of Energy, Office of Scientific and Technical Information. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [Link]
ResearchGate. The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. [Link]